1-(4-chlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole
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Overview
Description
1-(4-chlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and two 2,4-dimethoxyphenyl groups
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole typically involves the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired pyrazole . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone to facilitate the reaction .
Chemical Reactions Analysis
1-(4-chlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation .
Comparison with Similar Compounds
1-(4-chlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
2-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one: This compound shares a similar core structure but differs in the functional groups attached to the pyrazole ring.
4,5-diarylpyrazoles: These compounds have similar pyrazole cores but vary in the nature and position of the aryl substituents.
2,4-disubstituted thiazoles: Although structurally different, these compounds exhibit similar biological activities and can be used for comparison in terms of their pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23ClN2O4 |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)pyrazole |
InChI |
InChI=1S/C25H23ClN2O4/c1-29-18-9-11-20(24(13-18)31-3)22-15-23(21-12-10-19(30-2)14-25(21)32-4)28(27-22)17-7-5-16(26)6-8-17/h5-15H,1-4H3 |
InChI Key |
DFBZRTSGJMZSFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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